molecular formula C8H9ClN2 B6233505 4-chloro-2-cyclopropyl-5-methylpyrimidine CAS No. 1044768-19-5

4-chloro-2-cyclopropyl-5-methylpyrimidine

Cat. No.: B6233505
CAS No.: 1044768-19-5
M. Wt: 168.6
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Description

4-chloro-2-cyclopropyl-5-methylpyrimidine is a heterocyclic compound with the molecular formula C8H9ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a cyclopropyl group at the 2nd position, and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-cyclopropyl-5-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with methylamine. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the substitution of the chlorine atom at the 5th position with a methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-cyclopropyl-5-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used under reflux conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Formation of 4-amino-2-cyclopropyl-5-methylpyrimidine or 4-alkoxy-2-cyclopropyl-5-methylpyrimidine.

    Oxidation Reactions: Formation of this compound N-oxide.

    Reduction Reactions: Formation of 4-chloro-2-cyclopropyl-5-methyl-1,2-dihydropyrimidine.

    Coupling Reactions: Formation of various biaryl derivatives.

Scientific Research Applications

4-chloro-2-cyclopropyl-5-methylpyrimidine is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Medicine: The compound is investigated for its potential as an antiviral, antibacterial, and anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-2-cyclopropyl-5-methylpyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, it can bind to receptors, modulating their activity and affecting downstream signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-4,6-dichloropyrimidine
  • 4-chloro-2-cyclopropyl-5-ethylpyrimidine
  • 4-chloro-2-cyclopropyl-5-phenylpyrimidine

Uniqueness

4-chloro-2-cyclopropyl-5-methylpyrimidine is unique due to the presence of both a cyclopropyl group and a methyl group on the pyrimidine ring. This combination imparts distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

CAS No.

1044768-19-5

Molecular Formula

C8H9ClN2

Molecular Weight

168.6

Purity

95

Origin of Product

United States

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